Structural Differentiation: Direct Amide Linker vs. Benzyl-Amide Spacer in the Closest PDB-Analog
The target compound features a direct amide bond (C=O)-NH connecting the 4-tert-butylphenyl and 2-(trifluoromethyl)phenyl moieties. Its closest structurally characterized analog, N-(4-tert-butylbenzyl)-2-(trifluoromethyl)benzamide (PDB Ligand E23; C19H20F3NO, MW 335.36 Da), contains an additional methylene (-CH2-) spacer between the amide nitrogen and the tert-butylphenyl ring, resulting in a benzyl-amine rather than an amide connectivity [1]. This single-atom difference changes the molecular formula from C18H18F3NO to C19H20F3NO, increases molecular weight by ~14 Da, and critically alters the conformational flexibility and hydrogen-bonding capacity of the ligand. In the 4YTP crystal structure, the E23 benzyl-amide conformation positions the trifluoromethyl group within a defined hydrophobic pocket of porcine Complex II [1]. The direct amide analog (CAS 303790-75-2) lacks the methylene-induced conformational degree of freedom, imposing a more rigid geometry that will predictably alter binding pose and target engagement relative to E23.
| Evidence Dimension | Linker chemistry: direct amide vs. benzyl-amide spacer |
|---|---|
| Target Compound Data | Direct amide: (C=O)-NH-(2-CF3-Ph); Formula C18H18F3NO; MW 321.3 Da; Rotatable bonds: 5 |
| Comparator Or Baseline | Benzyl-amide (PDB E23): (C=O)-NH-CH2-(4-tBu-Ph) with terminal 2-CF3-Ph; Formula C19H20F3NO; MW 335.36 Da; Rotatable bonds: 6 |
| Quantified Difference | ΔMW = 14.0 Da; ΔRotatable bonds = 1; ΔFormula = CH2; different connectivity: amide N attached to 4-tBu-Ph (target) vs. attached to CH2-Ph-tBu (E23) |
| Conditions | Comparative structural analysis based on ChemSpider entries and PDB 4YTP crystallographic data (3.10 Å resolution) |
Why This Matters
Procurement selection between these two compounds is non-interchangeable due to the fundamental difference in amide connectivity, which dictates distinct conformational landscapes and target-binding geometries.
- [1] RCSB PDB. 4YTP: Crystal Structure of Porcine Heart Mitochondrial Complex II Bound with N-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzamide. Deposited: 2015-03-18. Resolution: 3.10 Å. Ligand E23: C19H20F3NO, MW 335.363. View Source
